molecular formula C8H13BrN4O B13307000 5-Bromo-1-[(5-methyloxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine

5-Bromo-1-[(5-methyloxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine

Katalognummer: B13307000
Molekulargewicht: 261.12 g/mol
InChI-Schlüssel: PRBXCHPOVNMKCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-1-[(5-methyloxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine ( 1698399-30-2) is a brominated triazole derivative with a molecular formula of C 8 H 13 BrN 4 O and a molecular weight of 261.12 g/mol. This compound is a key synthetic intermediate in medicinal chemistry research, particularly in the development of novel heterocyclic scaffolds. The structure features a 1,2,4-triazole core, a privileged pharmacophore in drug discovery known for its diverse biological activities . Compounds containing the 1,2,4-triazole moiety are of significant research interest due to their potential as inhibitors of biological targets. Specifically, substituted amino triazole analogs have been investigated for their utility as human chitinase inhibitors, which are relevant targets in a range of disease areas including asthma, fibrosis, and cancer . Furthermore, structurally related N-aryl-1,2,4-triazol-3-amine analogs have demonstrated promising anticancer activity in screening studies against various cancer cell lines, with mechanisms that may involve binding to the tubulin-colchicine site, a validated target in anticancer therapy . The presence of the bromine atom on the triazole ring offers a versatile synthetic handle for further functionalization via cross-coupling reactions, allowing researchers to generate a diverse array of derivatives for structure-activity relationship (SAR) studies. Handling and Safety: This compound is classified with the signal word "Danger" and carries hazard statements H301, H311, and H331, indicating that it is toxic if swallowed, in contact with skin, or if inhaled . Researchers must consult the Safety Data Sheet (SDS) and adhere to strict laboratory safety protocols. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Eigenschaften

Molekularformel

C8H13BrN4O

Molekulargewicht

261.12 g/mol

IUPAC-Name

5-bromo-1-[(5-methyloxolan-2-yl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H13BrN4O/c1-5-2-3-6(14-5)4-13-7(9)11-8(10)12-13/h5-6H,2-4H2,1H3,(H2,10,12)

InChI-Schlüssel

PRBXCHPOVNMKCY-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC(O1)CN2C(=NC(=N2)N)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation Methods Analysis

General Synthetic Approach

The synthesis of 5-bromo-1-substituted-1H-1,2,4-triazol-3-amines generally follows these key steps:

  • Construction of the 1,2,4-triazole core, often via cyclization of aminoguanidine derivatives with appropriate carbonyl or carboxyl functionalities.
  • Introduction of the bromine atom at the 5-position of the triazole ring, usually by electrophilic bromination.
  • Attachment of the (5-methyloxolan-2-yl)methyl substituent at the N1 position via alkylation or nucleophilic substitution.

This synthetic route is supported by literature on related substituted 1,2,4-triazoles and brominated triazole derivatives.

Detailed Synthetic Pathways

Synthesis of the 1,2,4-Triazole Core

According to research on 3-(5-amino-1H-1,2,4-triazol-3-yl) derivatives, the 1,2,4-triazole ring can be synthesized by cyclization involving aminoguanidine hydrochloride and appropriate dicarbonyl compounds or succinic anhydride derivatives. Two complementary pathways are reported:

  • Pathway A: Preparation of N-guanidinosuccinimide intermediates, followed by reaction with amines under microwave irradiation to form the triazole ring.
  • Pathway B: Preparation of N-arylsuccinimides followed by reaction with aminoguanidine hydrochloride under microwave irradiation to yield the triazole.

These methods allow for the introduction of various substituents on the triazole ring, including amino groups at position 3.

Bromination at the 5-Position

Electrophilic bromination is typically performed on the triazole ring using brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions. The 5-position is activated for substitution due to the electron density distribution in the triazole ring, allowing selective bromination.

Representative Synthetic Scheme

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization Aminoguanidine hydrochloride + succinic anhydride or equivalent, microwave irradiation Formation of 3-amino-1H-1,2,4-triazole intermediate
2 Electrophilic Bromination N-Bromosuccinimide (NBS) or Br2, solvent (e.g., acetonitrile), controlled temperature Bromination at 5-position of triazole ring
3 N1-Alkylation 5-Methyloxolan-2-ylmethyl halide, base (e.g., K2CO3), solvent (e.g., DMF), heat Introduction of (5-methyloxolan-2-yl)methyl substituent at N1

Experimental Considerations and Optimization

  • Microwave Irradiation: Accelerates cyclization and improves yields in the formation of the triazole ring.
  • Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for alkylation steps to enhance nucleophilicity.
  • Temperature Control: Bromination reactions require careful temperature control (0–25 °C) to avoid over-bromination or decomposition.
  • Purification: Chromatographic techniques or recrystallization from suitable solvents are used to isolate pure product.

Summary Table of Preparation Methods

Method Step Key Reagents/Conditions Advantages Challenges
Triazole ring formation Aminoguanidine hydrochloride + dicarbonyl compounds, microwave irradiation Efficient ring closure, good yields Requires precise control of microwave parameters
Bromination N-Bromosuccinimide (NBS) or Br2, acetonitrile, low temperature Selective bromination at 5-position Potential for side reactions if not controlled
N1-Alkylation 5-Methyloxolan-2-ylmethyl halide, base, DMF High regioselectivity, versatile Sensitive to moisture, requires dry conditions

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-1-[(5-methyloxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 5-Bromo-1-[(5-methyloxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The triazole ring is known to interact with various biological targets, including proteins and nucleic acids .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Molecular Weight Key Properties Reference
Target Compound (5-Methyloxolan-2-yl)methyl C₈H₁₁BrN₄O 271.10 (calc.) Not reported in evidence
5-Bromo-1-p-tolyl-1H-benzo[d]imidazol-2-amine p-Tolyl C₁₄H₁₂BrN₃ 302.17 δ 2.34 (CH₃), C: 55.72%
5-Bromo-1-butyl-1H-1,2,4-triazol-3-amine Butyl C₆H₁₁BrN₄ 219.08 Lipophilic; no MP/BP reported
5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amine 3-Bromophenyl C₈H₆BrN₃ 224.06 Kinase intermediate; CAS 383130-99-2

Table 2. Substituent Impact on Elemental Composition

Compound C (%) H (%) N (%) Halogen Content
5-Bromo-1-p-tolyl-1H-benzo[d]imidazol-2-amine 55.72 4.09 13.88 Br (26.42%)
5-Bromo-1-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-amine 52.83 3.86 13.25 Br (25.11%), O (5.03%)
5-Bromo-1-(3-chlorophenyl)-1H-benzo[d]imidazol-2-amine 48.48 2.85 13.00 Br (24.72%), Cl (10.97%)

Key Research Findings

  • Anticancer Activity : Brominated triazoles and benzimidazoles show promise in anticancer studies. For example, 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs exhibit cytotoxic effects via apoptosis induction .
  • Spectral Trends : Aryl substituents downfield-shift aromatic protons in ¹H-NMR (δ 7.0–8.2 ppm), while alkyl groups (e.g., butyl) show aliphatic signals at δ 0.9–1.6 ppm .
  • Stability : Methoxymethyl-substituted triazoles require inert storage conditions, suggesting sensitivity to oxidation .

Biologische Aktivität

5-Bromo-1-[(5-methyloxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a compound belonging to the triazole family, which is known for its diverse biological activities. Triazoles are recognized for their roles in medicinal chemistry, particularly as antifungal, antibacterial, and anticancer agents. This article delves into the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of 5-Bromo-1-[(5-methyloxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine is C₈H₁₃BrN₄O, with a molar mass of approximately 232.12 g/mol. The compound features a bromine atom and a methyloxolane moiety that may influence its solubility and reactivity.

Antimicrobial Properties

A significant area of research has focused on the antimicrobial properties of triazole derivatives. Studies indicate that compounds similar to 5-Bromo-1-[(5-methyloxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine exhibit varying degrees of activity against bacteria and fungi. For instance:

CompoundActivity AgainstReference
5-Bromo derivativesStaphylococcus aureus
Triazole derivativesEscherichia coli
5-Methyloxolan derivativesBacillus subtilis

In one study, triazole compounds demonstrated moderate to strong activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The presence of the bromine atom in the structure may enhance the compound's ability to penetrate microbial membranes.

Anticancer Activity

Research has also highlighted the potential anticancer properties of 1,2,4-triazole derivatives. In vitro studies have shown that certain triazole compounds can induce apoptosis in cancer cell lines. For example:

CompoundCancer Cell LineIC50 (µM)Reference
Pd complexes with triazolesMCF-7 (breast cancer)<10
Triazole-thionesVarious cancersVaries

The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways.

The biological activity of 5-Bromo-1-[(5-methyloxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine can be attributed to several mechanisms:

  • Enzyme Inhibition : Many triazoles act as enzyme inhibitors that disrupt metabolic pathways in microorganisms and cancer cells.
  • DNA Interaction : Some derivatives can intercalate into DNA or RNA structures, leading to interference with replication and transcription processes.
  • Membrane Disruption : The lipophilic nature of certain substituents may enhance the ability of triazoles to disrupt cellular membranes.

Study on Antimicrobial Efficacy

A study conducted by researchers at the University of São Paulo evaluated a series of triazole compounds for their antimicrobial efficacy. The results indicated that compounds with a bromine substitution exhibited enhanced activity against Staphylococcus aureus compared to their non-brominated counterparts. This suggests that halogenation may be a beneficial modification for increasing antimicrobial potency.

Investigation into Anticancer Properties

In another investigation published in Acta Crystallographica, researchers synthesized a series of triazole-thione compounds and assessed their cytotoxic effects on various cancer cell lines. The study revealed that compounds similar to 5-Bromo-1-[(5-methyloxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine exhibited significant cytotoxicity against MCF-7 cells with IC50 values lower than those observed for standard chemotherapeutic agents like cisplatin.

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-1-[(5-methyloxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization of precursors, such as hydrazine derivatives, with brominated intermediates. For example, analogous triazoles are synthesized via nucleophilic substitution of bromine with a methyloxolane-containing alkyl halide under reflux in anhydrous solvents like THF or DMF . Optimization includes:
  • Temperature : 80–100°C to ensure complete substitution.
  • Catalysts : Use of K₂CO₃ or NaH to deprotonate intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR confirm the triazole ring, bromine substituent, and methyloxolane group. Key signals include δ ~8.0 ppm (triazole H) and δ ~3.5–4.0 ppm (oxolane CH₂) .
  • IR : Peaks at ~1600 cm⁻¹ (C=N stretch) and ~3200 cm⁻¹ (NH₂ bend) .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ expected at ~290–300 Da) .
  • X-ray Crystallography : Resolves tautomeric forms and spatial arrangement (critical for analogs in ).

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 25–60°C for 24–72 hours. Monitor degradation via HPLC-UV .
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperature (expect stability up to ~200°C for similar triazoles) .

Advanced Research Questions

Q. How does the 5-methyloxolan-2-ylmethyl group influence the compound’s pharmacokinetic properties compared to other triazole derivatives?

  • Methodological Answer :
  • Solubility : The oxolane (tetrahydrofuran derivative) enhances water solubility compared to purely aromatic substituents (e.g., phenyl groups in ). Use shake-flask assays with logP measurements .
  • Metabolic Stability : Perform microsomal assays (e.g., human liver microsomes) to compare oxidation rates. The oxolane’s ether linkage may reduce CYP450-mediated metabolism .

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets like enzymes or receptors?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., fungal CYP51 for antifungal studies) .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER can assess binding stability over 50–100 ns trajectories .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., bromine’s σ-value) with bioactivity using datasets from analogs in and .

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

  • Methodological Answer :
  • ADME Profiling : Measure plasma protein binding (equilibrium dialysis) and tissue distribution (radiolabeled tracer studies) to identify bioavailability bottlenecks .
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites in rodent plasma. Compare with in vitro hepatocyte assays .

Q. What strategies are recommended for optimizing the compound’s selectivity toward a specific biological target (e.g., kinase vs. protease)?

  • Methodological Answer :
  • Fragment-Based Drug Design : Replace the methyloxolane group with smaller fragments (e.g., methyl or hydroxyl) to reduce off-target interactions .
  • SAR Studies : Synthesize analogs with modified triazole substituents (e.g., 3-amine vs. 3-thiol in ) and test against target panels .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.